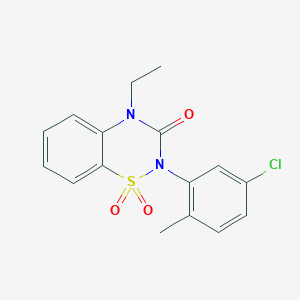

2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-methylphenyl isothiocyanate is an isothiocyanate derivative . It’s a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate .

Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The 2D chemical structure image of 5-Chloro-2-methylphenyl isothiocyanate is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 5-Chloro-2-methylphenyl isothiocyanate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

5-Chloro-2-methylphenyl isothiocyanate has a density of 1.248 g/mL at 25 °C (lit.) . Its boiling point is 268-272 °C at 760 mmHg .科学的研究の応用

Antimicrobial Properties

2-Chloro-5-methylphenol: demonstrates potent antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. It can be used in formulations for disinfectants, antiseptics, and preservatives in personal care products, pharmaceuticals, and industrial settings .

作用機序

Target of Action

The primary target of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is believed to be the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .

Mode of Action

This compound interacts with the K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration promotes the exocytosis of insulin-containing vesicles .

Biochemical Pathways

The inhibition of K_ATP channels by this compound affects several biochemical pathways:

- Neuronal Activity Pathway : Modulation of neuronal excitability through changes in membrane potential .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : Metabolites are excreted via the kidneys. The compound’s bioavailability is influenced by its metabolic rate and the efficiency of renal excretion .

Result of Action

At the molecular level, the compound’s action results in the inhibition of K_ATP channels, leading to membrane depolarization and subsequent cellular responses. At the cellular level, this results in increased insulin secretion in pancreatic beta cells, enhanced muscle contraction in smooth muscle cells, and altered neuronal excitability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability. For instance:

- Ions/Molecules : The presence of competing ions or molecules can modulate the compound’s binding to its target .

This comprehensive understanding of the mechanism of action of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione highlights its potential therapeutic applications and the importance of considering environmental factors in its use.

Safety and Hazards

特性

IUPAC Name |

2-(5-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-3-18-13-6-4-5-7-15(13)23(21,22)19(16(18)20)14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIQGRUPEPABAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450875.png)

![4-(cyclopropylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6450881.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6450902.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B6450908.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6450910.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B6450926.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6450933.png)

![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B6450940.png)

![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)